![molecular formula C21H26O5 B14274354 (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 134769-23-6](/img/structure/B14274354.png)
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the condensation of 2-hydroxy-4-(octyloxy)benzaldehyde with 2,4-dihydroxyacetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is used as a UV stabilizer in various polymer formulations. It helps in extending the lifespan of materials exposed to sunlight by absorbing harmful UV radiation .
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals, thereby protecting cells from oxidative stress .
Medicine
Although not widely used in medicine, its antioxidant properties are being explored for potential therapeutic applications, such as in the treatment of skin conditions caused by UV exposure .
Industry
Industrially, it is used in the manufacturing of plastics, coatings, and adhesives to enhance their durability and resistance to UV degradation .
Mechanism of Action
The primary mechanism by which (2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV light from breaking down the polymer chains in materials. This process involves the excitation of electrons within the molecule to higher energy states, followed by non-radiative relaxation back to the ground state .
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3: Another UV absorber used in sunscreens and plastics.
Benzophenone-4: Similar to benzophenone-3 but with additional sulfonic acid groups for water solubility.
Oxybenzone: A common UV filter in sunscreens with similar UV-absorbing properties.
Uniqueness
(2,4-Dihydroxyphenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substitution pattern, which provides enhanced UV absorption and stability compared to other benzophenones. The presence of the octyloxy group increases its lipophilicity, making it more compatible with hydrophobic polymer matrices .
Properties
CAS No. |
134769-23-6 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H26O5/c1-2-3-4-5-6-7-12-26-16-9-11-18(20(24)14-16)21(25)17-10-8-15(22)13-19(17)23/h8-11,13-14,22-24H,2-7,12H2,1H3 |
InChI Key |
XCUMSNPHSUGHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



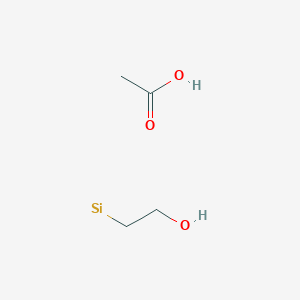
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
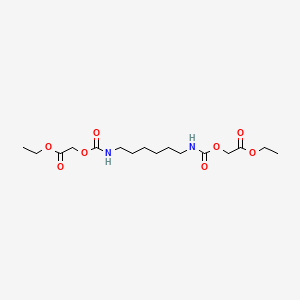
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
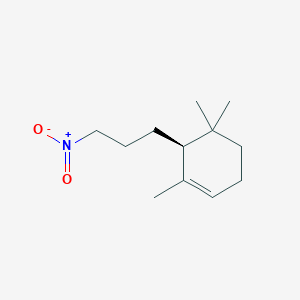
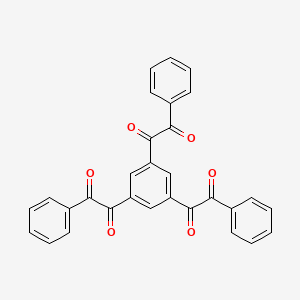
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
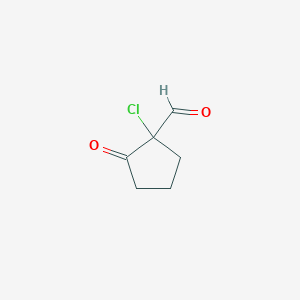
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
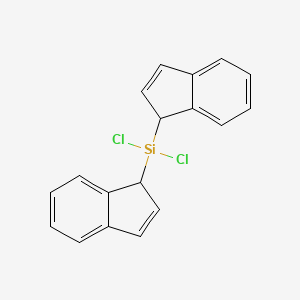
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)

